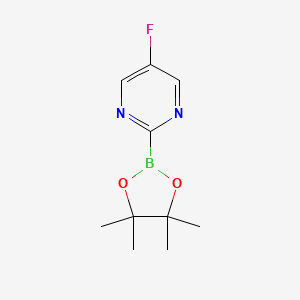
4-cyclopropyl-1-methyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyclopropyl-1-methyl-1H-pyrazol-5-amine is a heterocyclic organic compound characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse pharmacological properties and applications in various fields of science and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-1-methyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropyl hydrazine with 1-methyl-3-oxobutan-1-one under acidic conditions, followed by cyclization to form the pyrazole ring . Another approach involves the use of N-isocyanoiminotriphenylphosphorane as a building block in a [3+2] cycloaddition reaction with terminal alkynes .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-cyclopropyl-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-cyclopropyl-1-methyl-1H-pyrazol-5-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-cyclopropyl-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 5-cyclopropyl-1-methyl-1H-pyrazol-4-amine
- 4-methyl-1-propyl-1H-pyrazol-5-amine
- 3,5-dimethyl-1H-pyrazole
Uniqueness
4-cyclopropyl-1-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C7H11N3 |
|---|---|
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
4-cyclopropyl-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C7H11N3/c1-10-7(8)6(4-9-10)5-2-3-5/h4-5H,2-3,8H2,1H3 |
Clave InChI |
NRVDODOGDDPOCT-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C=N1)C2CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-bromo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide hydrochloride](/img/structure/B13459531.png)

![6-Bromo-2,3-dihydrospiro[indene-1,4'-oxan]-3-one](/img/structure/B13459553.png)





![6-Tert-butyl-1-azaspiro[3.3]heptane](/img/structure/B13459586.png)



